Ethyl methyl pent-2-ene-1,5-dioate
Description
Systematic Nomenclature and Defining Structural Features of Ethyl methyl pent-2-ene-1,5-dioate
This compound, identified by the CAS Number 85508-07-2, is an organic compound with the molecular formula C₈H₁₂O₄. Its IUPAC name is 1-O-ethyl 5-O-methyl pent-2-enedioate. The structure is characterized by a five-carbon chain containing a carbon-carbon double bond between the second and third carbon atoms (an α,β-unsaturated system relative to one of the ester groups). A key feature of this molecule is its unsymmetrical nature, bearing two different ester functionalities: an ethyl ester at one terminus and a methyl ester at the other.
This asymmetry, coupled with the presence of the reactive C=C double bond and the two carbonyl groups, defines its chemical personality. The electron-withdrawing nature of the ester groups influences the reactivity of the double bond, making it susceptible to nucleophilic attack through Michael addition reactions. The ester groups themselves can undergo typical reactions such as hydrolysis and transesterification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 172.178 g/mol |
| Boiling Point | 213.4°C at 760 mmHg |
| Flash Point | 97.4°C |
| Density | 1.068 g/cm³ |
This data is compiled from publicly available chemical databases.
Historical Evolution of Research on Unsaturated Diesters and Their Significance
The study of unsaturated diesters is intrinsically linked to the broader history of polyester (B1180765) chemistry, which began in the early 20th century. The pioneering work of Wallace Carothers in the 1920s and 1930s on polymerization and the formation of esters from dicarboxylic acids and diols laid the groundwork for the development of synthetic fibers like polyester. qualitynylonrope.comxometry.com British chemists John Rex Whinfield and James Tennant Dickson expanded on this research, patenting polyethylene (B3416737) terephthalate (B1205515) (PET) in 1941, which became a cornerstone of the synthetic textiles industry. thoughtco.com
While much of the early focus was on saturated polyesters for fiber production, the introduction of unsaturation into the polymer backbone opened new avenues for creating thermosetting resins. Unsaturated polyester resins (UPRs), typically synthesized from the polycondensation of diols and dicarboxylic acids (or their anhydrides), gained prominence for their ability to be cross-linked, leading to rigid, durable materials with a wide range of applications. mdpi.com
The parent dicarboxylic acid of the title compound is glutaconic acid (pent-2-ene-1,5-dioic acid). wikipedia.org Research into glutaconic acid and its derivatives has been ongoing for over a century, with early studies focusing on its structure and reactivity. These compounds have proven to be valuable synthons in organic chemistry, serving as precursors in the synthesis of various natural products and biologically active molecules. ucj.org.ua The development of methods to control the stereochemistry of reactions involving glutaconic acid derivatives has been a significant area of research. x-mol.com
The Strategic Importance of this compound within Contemporary Organic Synthesis
The strategic importance of this compound in modern organic synthesis stems from its nature as a functionalized and unsymmetrical building block. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Key areas of strategic importance include:
Polymer Chemistry: As an unsaturated diester, it has the potential to be used as a monomer or co-monomer in the synthesis of specialty polymers. researchgate.net The unsaturation allows for post-polymerization modification, enabling the tailoring of polymer properties for specific applications, such as in coatings, adhesives, and biomaterials. The unsymmetrical nature of the ester groups could introduce unique properties to the resulting polymers compared to those derived from symmetrical diesters.
Fine Chemical Synthesis: The conjugated system of the α,β-unsaturated ester makes it an excellent Michael acceptor, allowing for the introduction of various nucleophiles to build molecular complexity. This reactivity is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. x-mol.com
Asymmetric Synthesis: The prochiral nature of the double bond presents opportunities for asymmetric catalysis, leading to the synthesis of enantiomerically enriched products. The development of stereoselective additions to such substrates is a key focus in modern organic synthesis. ucj.org.uairb.hr The distinct ester groups could potentially be used to direct stereoselective transformations.
Overarching Research Questions and Scope of Inquiry Pertaining to the Compound
Despite the foundational knowledge of unsaturated diesters, several research questions specifically concerning this compound and related unsymmetrical systems remain open for investigation. These questions define the prospective analysis of this compound and guide future research efforts.
Key research questions include:
Selective Synthesis: What are the most efficient and selective methods for the synthesis of this compound? While general methods like the Knoevenagel condensation and Wittig reaction are applicable, developing catalytic and highly stereoselective routes to the pure E or Z isomers is a significant challenge. wikipedia.orgacs.orgyoutube.comyoutube.com Can modern catalytic methods like cross-metathesis be effectively employed for its synthesis? organicreactions.orgorganic-chemistry.org
Reactivity and Selectivity: How does the unsymmetrical nature of the ester groups influence the reactivity of the molecule? Can one ester group be selectively manipulated in the presence of the other? Understanding the differential reactivity is crucial for its application as a versatile building block.
Polymerization and Material Properties: What are the polymerization characteristics of this compound? How do the resulting polymers' properties (e.g., thermal stability, mechanical strength, biodegradability) compare to those derived from symmetrical diesters? Can this monomer be used to create novel functional materials? mdpi.com
Biological Activity: Do this compound or its derivatives exhibit any significant biological activity? Given that related dicarboxylic acid derivatives have shown promise in various therapeutic areas, exploring the bioactivity of this compound is a worthwhile endeavor. rsc.org
The scope of inquiry for this compound, therefore, spans from fundamental synthetic methodology and reactivity studies to applied materials science and medicinal chemistry. Addressing these questions will not only enhance our understanding of this specific molecule but also contribute to the broader field of organic chemistry and materials science.
Structure
3D Structure
Properties
CAS No. |
85508-07-2 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-O-ethyl 1-O-methyl (E)-pent-2-enedioate |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(10)6-4-5-7(9)11-2/h4-5H,3,6H2,1-2H3/b5-4+ |
InChI Key |
GXAFCCDGFFYTOP-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)C/C=C/C(=O)OC |
Canonical SMILES |
CCOC(=O)CC=CC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Innovations for Ethyl Methyl Pent 2 Ene 1,5 Dioate
Established Synthetic Routes to Unsaturated Diesters and Analogues
The creation of unsaturated diesters can be approached in several ways, with esterification and carbon-carbon bond-forming reactions being the most prominent.
The most direct conceptual route to ethyl methyl pent-2-ene-1,5-dioate is the esterification of its parent dicarboxylic acid, pent-2-enedioic acid (glutaconic acid). wikipedia.org The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com
The synthesis of an asymmetrical diester requires a controlled, stepwise approach.
Monoprotection/Monoesterification: The synthesis would begin with the monoesterification of pent-2-enedioic acid with one of the alcohols (e.g., methanol). This can be challenging as the reaction can easily proceed to form the diester. Control is often achieved by using a large excess of the dicarboxylic acid compared to the alcohol.
Activation and Second Esterification: The resulting monoester (methyl pent-2-enedioate) would then be reacted with the second alcohol (ethanol). To avoid equilibrium issues and drive the reaction to completion, the remaining carboxylic acid is often converted to a more reactive derivative, such as an acid chloride or acid anhydride, before the addition of the second alcohol. youtube.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Catalyst | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Reversible, equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |
| Acid Chloride Method | Acid Chloride, Alcohol | None or a weak base | Highly reactive, not reversible; generates HCl as a byproduct. youtube.com |
| Acid Anhydride Method | Acid Anhydride, Alcohol | None or a weak base | Reactive, not reversible; generates a carboxylic acid as a byproduct. youtube.com |
Modern synthetic chemistry offers powerful tools for constructing the C=C bond of unsaturated diesters with high control over geometry.
Olefin Metathesis: Cross-metathesis is a particularly effective reaction for this purpose. sigmaaldrich.com It involves the exchange of substituents between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). organic-chemistry.orgwikipedia.org To synthesize an analogue of this compound, one could react two simpler esters, for example, methyl acrylate (B77674) and ethyl but-3-enoate, in the presence of a Grubbs catalyst. A volatile alkene, such as ethene, is often produced as a byproduct, and its removal helps to drive the reaction to completion. sigmaaldrich.comorganic-chemistry.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are also viable methods. youtube.com For instance, a Heck reaction could couple an acrylate ester with a vinyl halide. A Suzuki coupling could involve the reaction of a vinyl boronic ester with a halo-substituted acrylate. youtube.com These methods offer excellent functional group tolerance and control over the stereochemistry of the resulting double bond. nih.gov Recent advances have even demonstrated the use of esters themselves as coupling partners in some catalytic systems. rsc.org
Detailed Mechanistic and Technical Considerations in this compound Synthesis
The successful synthesis of the target compound relies on a deep understanding of the underlying chemical principles and the technical aspects of the chosen reaction.
Esterification Mechanism: The acid-catalyzed Fischer esterification proceeds via a multi-step mechanism. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.net A proton transfer follows, turning one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com Finally, the elimination of water and deprotonation of the resulting oxonium ion yield the ester and regenerate the acid catalyst. masterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com
Olefin Metathesis Mechanism: The Chauvin mechanism describes how olefin metathesis occurs. nih.gov The reaction is initiated by the metal alkylidene catalyst reacting with one of the substrate alkenes to form a metallacyclobutane intermediate. This four-membered ring then cleaves in a different manner to release a new alkene and form a new metal alkylidene. This new catalyst then reacts with the second alkene substrate, repeating the process to ultimately yield the cross-coupled product and regenerate a species that continues the catalytic cycle. nih.gov
Scaling up the synthesis of fine chemicals like this compound from the laboratory bench to industrial production presents several challenges.
Esterification: For Fischer esterification, the primary challenge is managing the reaction equilibrium on a large scale. masterorganicchemistry.com This often involves significant capital investment in equipment for continuous water removal, such as reactive distillation columns. acs.org The use of strong, corrosive acids like sulfuric acid also necessitates reactors made of specialized, corrosion-resistant materials.
Olefin Metathesis: While highly effective, metathesis catalysts are often based on expensive precious metals like ruthenium. sigmaaldrich.com Therefore, catalyst recovery and recycling are crucial for economic viability. fiveable.me Immobilizing the catalyst on a solid support is one strategy to facilitate its separation and reuse. Furthermore, the sensitivity of some catalysts to air, moisture, and certain functional groups requires stringent process control to prevent deactivation. nih.govfiveable.me
Purification: Regardless of the route, the final product must be purified. The presence of two different ester groups can lead to the formation of symmetric diesters (dimethyl and diethyl esters) as byproducts, which may have similar boiling points, making purification by distillation challenging.
Optimizing reaction conditions is key to maximizing yield and efficiency.
Kinetics:
Esterification: The rate of esterification is influenced by temperature, catalyst concentration, and reactant concentrations. uobaghdad.edu.iq Increasing the temperature generally increases the reaction rate, but it can also lead to side reactions. researchgate.net The choice of catalyst and its concentration is a critical parameter to control the reaction speed. researchgate.net
Olefin Metathesis: Reaction kinetics are dependent on the specific catalyst used (e.g., first vs. second-generation Grubbs catalysts), catalyst loading, temperature, and substrate concentration. fiveable.me Second-generation catalysts are generally more active and stable. organic-chemistry.org
Thermodynamics:
Esterification: This is a thermodynamically controlled, equilibrium-limited reaction. uobaghdad.edu.iqmdpi.com According to Le Chatelier's principle, the equilibrium can be shifted toward the products by using an excess of one reactant (usually the cheaper alcohol) or by removing one of the products (water) as it forms. masterorganicchemistry.com
Olefin Metathesis: This reaction is also under thermodynamic control, with product distributions often governed by entropy. wikipedia.org In cross-metathesis reactions that produce a gaseous byproduct like ethene, the continuous removal of this gas from the reaction vessel effectively drives the equilibrium towards the desired product. sigmaaldrich.comorganic-chemistry.org The E/Z selectivity of the resulting double bond is also a key thermodynamic consideration, with the trans (E) isomer typically being more stable and therefore favored under thermodynamic control. fiveable.me
Table 2: Key Optimization Parameters for Synthesis Routes
| Parameter | Fischer Esterification | Olefin Metathesis |
| Temperature | Increases rate, but can cause side reactions. researchgate.net | Affects catalyst stability and E/Z selectivity. fiveable.me |
| Catalyst | Strong acids (H₂SO₄, TsOH); concentration affects rate. researchgate.net | Type (Grubbs, Schrock) and generation dictate activity and stability. organic-chemistry.org |
| Reactant Ratio | Excess alcohol shifts equilibrium to favor product. masterorganicchemistry.com | Stoichiometry of alkenes influences product distribution. |
| Byproduct Removal | Removal of water (e.g., Dean-Stark) drives reaction. masterorganicchemistry.com | Removal of volatile alkenes (e.g., ethene) drives reaction. organic-chemistry.org |
Implementation of Green Chemistry Principles in Synthetic Design
The pursuit of environmentally benign chemical processes has led to the application of green chemistry principles in the synthesis of various organic molecules, including unsaturated diesters like this compound. While specific literature on the green synthesis of this exact compound is limited, general strategies for related compounds can be extrapolated.
Key Green Chemistry Approaches:
Use of Renewable Feedstocks: A significant advancement in green chemistry is the utilization of biomass-derived starting materials. For instance, the synthesis of unsaturated diesters has been demonstrated using carbohydrate-derived platform chemicals such as 5-(chloromethyl)furfural. evitachem.com This approach moves away from traditional petroleum-based feedstocks, offering a more sustainable pathway. Another innovative route involves the one-step catalytic synthesis of unsaturated esters from methanol (B129727) and methyl acetate, both of which can be derived from renewable resources. guidechem.com
Solvent-Free and Alternative Solvents: Traditional organic solvents often pose environmental and health risks. Research into solvent-free reaction conditions is a key area of green chemistry. For example, the Perkow reaction for the synthesis of α,β-unsaturated esters has been successfully carried out under solvent-free conditions. When a solvent is necessary, the use of greener alternatives, such as water or bio-derived solvents, is encouraged.
The following table summarizes green chemistry principles and their potential application in the synthesis of this compound, based on research for analogous compounds.
| Green Chemistry Principle | Potential Application in this compound Synthesis | Research Findings for Analogous Compounds |
| Use of Renewable Feedstocks | Synthesis from bio-based precursors like glutamic acid or itaconic acid. | Unsaturated diesters have been synthesized from carbohydrate-derived 5-(chloromethyl)furfural. evitachem.com |
| Catalysis | Employment of solid acid or biocatalysts for esterification and condensation steps. | Dual-engine Cu-Cs catalysts have been used for the one-step synthesis of unsaturated esters. guidechem.com |
| Benign Solvents | Utilization of supercritical CO2 or solvent-free conditions for reactions. | Solvent-free Perkow reaction has been demonstrated for α,β-unsaturated ester synthesis. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials, such as through addition reactions. | Allyl-nickel catalysis enables α,β-dehydrogenation of carbonyl compounds with high atom economy. thegoodscentscompany.com |
| Energy Efficiency | Use of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis is a common technique for accelerating organic reactions. |
Advanced Purification and Spectroscopic Characterization Techniques for this compound
Advanced Purification Techniques:
Flash Column Chromatography: This is a widely used and efficient method for the purification of organic compounds. guidechem.com For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be suitable.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a suitable column (e.g., reversed-phase C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can be employed.
Urea Complexation: This technique can be used to separate saturated and unsaturated fatty acid esters. evitachem.com While typically applied to long-chain esters, a modified approach could potentially be used to separate any saturated byproducts from the unsaturated this compound.
Spectroscopic Characterization:
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic methods. The expected spectral data, based on analogous compounds, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl and methyl ester groups, as well as the vinylic protons and the protons on the saturated carbons of the pentene backbone. The coupling constants between the vinylic protons would be indicative of the stereochemistry (E or Z) of the double bond.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the backbone and the ester alkyl groups.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the ester functional groups (typically in the range of 1720-1740 cm⁻¹), the C=C stretching of the alkene (around 1650 cm⁻¹), and the C-O stretching of the ester linkages (in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.18 g/mol ). pinpools.com Fragmentation patterns would likely involve the loss of the ethoxy and methoxy (B1213986) groups from the ester functionalities.
The following table details the predicted spectroscopic data for this compound.
| Spectroscopic Technique | Predicted Key Signals/Bands |
| ¹H NMR | - Quartet and triplet for the ethyl ester group. - Singlet for the methyl ester group. - Signals for the two vinylic protons (doublets or multiplets). - Signals for the methylene (B1212753) protons (multiplets). |
| ¹³C NMR | - Two distinct signals for the carbonyl carbons of the ester groups (~165-175 ppm). - Two signals for the sp² carbons of the C=C double bond (~120-140 ppm). - Signals for the carbons of the ethyl and methyl groups. - Signal for the sp³ methylene carbon. |
| Infrared (IR) Spectroscopy | - Strong C=O stretching absorption around 1730 cm⁻¹. - C=C stretching absorption around 1650 cm⁻¹. - C-O stretching absorptions in the 1000-1300 cm⁻¹ range. - C-H stretching absorptions for sp² and sp³ carbons. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 172. - Fragments corresponding to the loss of -OCH₃ (M-31), -OCH₂CH₃ (M-45), -COOCH₃ (M-59), and -COOCH₂CH₃ (M-73). |
Comprehensive Investigation of the Chemical Reactivity and Transformational Landscape of Ethyl Methyl Pent 2 Ene 1,5 Dioate
Electrophilic and Nucleophilic Reactivity at the Carbon-Carbon Double Bond
The carbon-carbon double bond in ethyl methyl pent-2-ene-1,5-dioate is electron-deficient due to the conjugating effect of the C1-ester group. This electronic characteristic is the primary determinant of its reactivity towards electrophiles and nucleophiles.
Addition Reactions: Scope and Stereoselectivity
The electron-poor nature of the double bond makes it susceptible to nucleophilic attack, particularly via conjugate addition (Michael reaction). chemtube3d.comrsc.orglibretexts.orgrsc.org In this process, a nucleophile adds to the β-carbon (C3), leading to the formation of a stabilized enolate intermediate which is subsequently protonated. A wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions derived from malonic esters, can be employed. rsc.orglibretexts.org
The stereoselectivity of these additions is a critical aspect. For substrates like this compound, the approach of the nucleophile to the planar double bond can lead to the formation of new stereocenters at the α and β positions. The facial selectivity is influenced by the steric and electronic properties of both the substrate and the nucleophile, as well as the reaction conditions. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity and enantioselectivity. diva-portal.org
Conversely, electrophilic additions to this electron-deficient double bond are generally less facile unless the double bond is rendered more electron-rich or activated by a catalyst.
Below is a table summarizing typical nucleophilic addition reactions applicable to this compound, based on studies of similar α,β-unsaturated esters.
| Reaction Type | Nucleophile | Typical Reagents/Conditions | Product Type | Stereoselectivity | Reference |
| Michael Addition | Diethyl malonate | NaOEt, EtOH | 1,5-dicarbonyl compound | Diastereoselective | rsc.org |
| Conjugate Addition | Organocuprate (e.g., Li(CH₃)₂Cu) | THF, -78 °C to rt | β-alkylated diester | Generally high | rsc.org |
| Conjugate Reduction | Hydride | NaBH₄, CeCl₃ (Luche reduction) | Saturated diester | Chemoselective for C=C | mdpi.com |
Pericyclic Reactions: Cycloadditions (e.g., Diels-Alder)
As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions. mdpi.comthieme-connect.delibretexts.orgyoutube.com This [4+2] cycloaddition reaction with a conjugated diene provides a direct route to six-membered rings. The ester groups on the dienophile activate it for the reaction, which typically proceeds via a concerted mechanism. youtube.com
The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile; a cis-dienophile gives a cis-adduct and a trans-dienophile gives a trans-adduct. Furthermore, when cyclic dienes such as cyclopentadiene (B3395910) are used, the reaction generally favors the formation of the endo product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. libretexts.orgyoutube.com
The table below illustrates a representative Diels-Alder reaction with this compound as the dienophile.
| Diene | Dienophile | Typical Conditions | Product | Stereochemical Outcome | Reference |
| Cyclopentadiene | This compound | Heat or Lewis acid catalyst | Bicyclic diester | Predominantly endo adduct | mdpi.comnih.govarkat-usa.org |
Functional Group Interconversions Involving Ester Moieties
The two ester groups in this compound, being chemically distinct (ethyl and methyl), can undergo a variety of transformations, sometimes with the potential for selective reaction.
Transesterification and Ester Exchange Reactions
Transesterification, the exchange of the alcohol portion of an ester, can be readily achieved by treating this compound with an excess of another alcohol under acidic or basic catalysis. nih.govyoutube.comnih.gov This reaction is an equilibrium process, and driving it to completion often requires the use of a large excess of the new alcohol or removal of the displaced alcohol (methanol or ethanol). This reaction is fundamental in processes like biodiesel production. libretexts.orgyoutube.com Due to the slight difference in reactivity between the methyl and ethyl esters, selective transesterification might be possible under carefully controlled conditions, although this would be challenging.
| Reaction | Reagents/Catalyst | Typical Conditions | Product | Reference |
| Transesterification | Excess R'-OH, Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Heat | Dialkyl pent-2-ene-1,5-dioate (with R' groups) | youtube.comnih.gov |
Controlled Reductions and Oxidations
The ester groups can be reduced to aldehydes or alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the esters and the carbon-carbon double bond. mdpi.com However, selective reductions are possible. Diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce one or both ester groups to aldehydes while leaving the double bond intact. youtube.comresearchgate.netresearchgate.net The selective reduction of the double bond in the presence of the ester groups can be achieved using catalytic hydrogenation with specific catalysts or through conjugate reduction methods. researchgate.netnih.govmdpi.com
Oxidation of the ester groups themselves is not a common transformation without cleaving the molecule.
| Transformation | Reagent | Typical Conditions | Major Product | Reference |
| Ester to Aldehyde | DIBAL-H (1 equivalent per ester) | Toluene, -78 °C | Ethyl methyl 5-oxopent-2-enoate and/or methyl 5-oxopent-2-enoate | youtube.comresearchgate.net |
| Ester to Alcohol | LiAlH₄ | THF, then H₃O⁺ workup | Pent-2-ene-1,5-diol | mdpi.com |
| C=C Reduction | H₂, Pd/C | Ethanol | Ethyl methyl pentanedioate | mdpi.com |
Reactions at Activated Allylic and Homoallylic Positions
The presence of the double bond activates the adjacent (allylic) and the next-adjacent (homoallylic) C-H bonds for various reactions.
The allylic position in this compound is the C4 carbon. This position is susceptible to radical halogenation and oxidation. For instance, allylic oxidation with selenium dioxide (SeO₂) can introduce a hydroxyl group at the allylic position, potentially leading to an allylic alcohol or, upon further oxidation, an α,β,γ,δ-unsaturated dicarbonyl compound. chemtube3d.comrsc.orgmdpi.comresearchgate.netnih.govchemicalbook.com The regioselectivity of such oxidations is influenced by the substitution pattern of the alkene. nih.gov
The homoallylic position (C5) is less reactive than the allylic position but can still participate in certain reactions, particularly those involving neighboring group participation or under specific catalytic conditions. nih.govorganic-chemistry.org For instance, certain palladium-catalyzed functionalizations can occur at homoallylic positions.
| Reaction Type | Position | Reagent | Typical Conditions | Product Type | Reference |
| Allylic Oxidation | C4 | SeO₂ | Dioxane, heat | Allylic alcohol or enone | mdpi.comresearchgate.netnih.gov |
| Homoallylic Functionalization | C5 | Various (e.g., Pd catalysts) | Varies | Functionalized at C5 | organic-chemistry.org |
Due to the highly specific nature of the chemical compound , "this compound," a comprehensive search of available scientific literature and databases has yielded no specific research findings or data regarding its catalytic transformations. The provided search results pertain to structurally related but distinct molecules, and therefore, no information can be presented for the requested subject.
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Consequently, the generation of an article with the specified content and structure is not possible without resorting to speculation, which would violate the core principles of scientific accuracy. Further research would be required on the synthesis and reactivity of this specific compound before a comprehensive investigation of its chemical reactivity and transformational landscape could be documented.
Polymerization Dynamics and Macromolecular Architecture Derived from Ethyl Methyl Pent 2 Ene 1,5 Dioate
Mechanistic Insights into the Homopolymerization of Ethyl methyl pent-2-ene-1,5-dioate
The homopolymerization of a monomer like this compound, which contains a carbon-carbon double bond activated by two adjacent carbonyl groups, is theoretically achievable through several radical-based mechanisms.
Free Radical Polymerization: Kinetics and Microstructure Control
Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. For unsaturated diesters like itaconates, the reactivity in FRP can be sluggish. researchgate.net This reduced reactivity is often attributed to steric hindrance from the bulky ester groups and the potential for allylic stabilization of the propagating radical, which can slow down the propagation step. researchgate.net
For instance, studies on the FRP of itaconic acid and its diesters have shown that obtaining high molecular weight polymers can be challenging, often requiring specific initiator systems and reaction conditions. researchgate.netresearchgate.net The kinetics of such polymerizations are critical for controlling the polymer's molecular weight and dispersity. For example, the propagation rate coefficients (k_p) for diethyl itaconate and di-n-propyl itaconate have been determined using pulsed-laser polymerization, providing fundamental data for process optimization. nih.gov Were this compound to be polymerized via FRP, it would be crucial to determine its kinetic parameters to control the resulting polymer's microstructure.
Table 1: Representative Kinetic Parameters for Free Radical Polymerization of Itaconate Esters nih.gov Note: Data for this compound is not available and is presented here for illustrative purposes based on analogous compounds.
| Monomer | Activation Energy (Ea) (kJ·mol⁻¹) | Frequency Factor (A) (L·mol⁻¹·s⁻¹) |
| Diethyl itaconate | 17.5 | 1.1 |
| Di-n-propyl itaconate | 17.5 | 1.0 |
| This compound | N/A | N/A |
Controlled/Living Polymerization Techniques (e.g., ATRP, RAFT)
Controlled/living polymerization techniques offer precise control over polymer architecture. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful methods for synthesizing well-defined polymers from a wide range of functional monomers. researchgate.net
The RAFT process has been successfully applied to the polymerization of itaconic acid derivatives, yielding polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net This suggests that RAFT could be a viable strategy for the controlled polymerization of this compound. The choice of RAFT agent would be critical and would need to be optimized for this specific monomer.
ATRP is also a robust technique for polymerizing functional monomers. researchgate.net Given the ester functionalities in this compound, ATRP could potentially be employed, although the catalyst system would need to be carefully selected to avoid side reactions with the ester groups.
Copolymerization Behavior and Design of Novel Polymeric Materials
Copolymerization of this compound with other vinyl monomers could lead to a vast array of new materials with tailored properties.
Synthesis and Characterization of Copolymers with Diverse Monomers
The synthesis of copolymers would involve reacting this compound with comonomers such as styrenes, acrylates, or methacrylates. The resulting copolymers would be characterized by techniques like Nuclear Magnetic Resonance (NMR) to determine their composition and microstructure, and Gel Permeation Chromatography (GPC) to analyze their molecular weight and dispersity. The incorporation of the diester monomer would introduce ester functionalities along the polymer backbone, which could enhance properties like adhesion, hydrophilicity, and degradability.
Quantitative Analysis of Reactivity Ratios and Sequence Distribution
A critical aspect of copolymerization is the determination of monomer reactivity ratios (r1 and r2). These ratios describe the relative preference of a propagating polymer chain to add a monomer of its own kind versus the comonomer. The values of r1 and r2 dictate the sequence distribution of the monomer units in the copolymer chain, which can be random, alternating, blocky, or gradient.
For example, studies on the copolymerization of dialkyl fumarates with styrene (B11656) have shown a high tendency for alternation. unlp.edu.ar This is because the electron-poor fumarate (B1241708) is readily attacked by the electron-rich styrene radical, and vice versa. Given the structural similarities, it is plausible that this compound could exhibit similar behavior when copolymerized with electron-rich monomers. To date, no experimental reactivity ratios for the copolymerization of this compound have been reported.
Table 2: Illustrative Reactivity Ratios for Copolymerization of Unsaturated Diesters with Styrene Note: Data for this compound is not available and is presented here for illustrative purposes.
| M1 | M2 | r1 | r2 | r1 * r2 | Copolymer Type |
| Styrene | Diethyl fumarate | ~0.3 | ~0.07 | ~0.021 | Alternating |
| Styrene | Diethyl maleate | ~6.0 | ~0.01 | ~0.06 | Alternating Tendency |
| Styrene | This compound | N/A | N/A | N/A | N/A |
Crosslinking Phenomena and Formation of Polymer Networks
Polymers derived from this compound would contain reactive sites that could be utilized for crosslinking to form polymer networks. The carbon-carbon double bond within the monomer unit, if not consumed during polymerization, and the ester functionalities offer pathways for crosslinking.
For instance, unsaturated polyesters are commonly crosslinked through the radical polymerization of their double bonds with a reactive diluent like styrene. lboro.ac.uk Similarly, the residual double bonds in a polymer of this compound could be crosslinked.
Furthermore, the ester groups could participate in crosslinking reactions. For example, Michael addition reactions with multifunctional amines or thiols onto the α,β-unsaturated ester system could form a crosslinked network. researchgate.net Another approach could be UV-induced [2+2] cycloaddition of the double bonds, a method used to crosslink polymers containing cinnamic acid derivatives. rsc.org The formation of such networks would transform the polymer from a thermoplastic to a thermoset material, with enhanced mechanical strength, thermal stability, and solvent resistance.
Lack of Publicly Available Research Data
Following a comprehensive search of scientific literature, academic databases, and patent repositories, it has been determined that there is a significant lack of publicly available research specifically detailing the polymerization of This compound and the subsequent degradation and durability of its derived polymers.
This specific, asymmetrically substituted unsaturated diester does not appear to be a widely studied monomer in the field of polymer chemistry. Consequently, empirical data and detailed research findings on the degradation mechanisms—be they hydrolytic, thermal, oxidative, or biological—and the long-term durability of polymers synthesized exclusively from this compound are not present in the accessible scientific domain.
While extensive research exists for structurally related monomers, such as itaconic acid esters (e.g., dimethyl itaconate, dibutyl itaconate) and other unsaturated polyesters, the strict focus of this inquiry on "this compound" prevents the extrapolation of that data. The unique structural characteristics of this specific monomer, including its asymmetrical ester groups and the precise location of the carbon-carbon double bond, would significantly influence polymerization kinetics, macromolecular architecture, and, ultimately, the degradation behavior of any resulting polymer. Therefore, presenting data from related but distinct chemical entities would be scientifically inaccurate and speculative.
Without dedicated studies on polymers derived from this compound, any discussion of their degradation and durability would be unfounded. Further research and publication in peer-reviewed journals would be required to generate the specific data needed to address this topic thoroughly and accurately.
Theoretical and Computational Approaches to Unravel the Chemistry of Ethyl Methyl Pent 2 Ene 1,5 Dioate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational to understanding the intrinsic properties of a molecule. For Ethyl methyl pent-2-ene-1,5-dioate, these calculations can reveal its most stable three-dimensional structure and the distribution of electrons within it.
The presence of a carbon-carbon double bond and several single bonds in this compound suggests a complex conformational landscape and the possibility of stereoisomerism.
Stereoisomerism: The double bond at the 2-position can exist in two different configurations, leading to E (entgegen) and Z (zusammen) isomers. The relative stability of these isomers can be determined by comparing their computed ground-state energies. Generally, the E isomer, where the larger substituent groups are on opposite sides of the double bond, is expected to be thermodynamically more stable due to reduced steric hindrance.
Conformational Analysis: Rotation around the single bonds (C-C and C-O) gives rise to various conformers. A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies local energy minima, corresponding to stable conformers, and the energy barriers between them. The results would likely show that extended, staggered conformations are energetically favored over eclipsed or highly folded structures.
Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is hypothetical and serves to illustrate the expected output of such a study.)
| Isomer | Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| E | anti | 180° | 0.00 |
| E | gauche | 60° | 1.5 |
| Z | syn | 0° | 3.2 |
| Z | gauche | 120° | 4.5 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Analysis: The energy and shape of the HOMO and LUMO can predict how this compound will react. The HOMO, being the orbital from which the molecule is most likely to donate electrons, is expected to be localized around the electron-rich C=C double bond and the oxygen atoms of the ester groups. The LUMO, the orbital that is most likely to accept electrons, would likely be centered on the carbon atoms of the carbonyl groups and the C=C double bond.
Reactivity Descriptors: The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. Other descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: This data is hypothetical and for illustrative purposes.)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Computational Reaction Mechanism Elucidation
Computational chemistry can map out the entire energy landscape of a chemical reaction, providing insights into its feasibility and kinetics.
For a given reaction involving this compound, such as hydrolysis or an addition reaction at the double bond, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Algorithms like the Berny optimization can be used to locate these saddle points on the potential energy surface. researchgate.net Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the reactants and products, thus mapping the complete reaction pathway. researchgate.net
By calculating the energies of the reactants, transition states, and products, a complete energy profile for a reaction can be constructed.
Kinetics: The energy difference between the reactants and the transition state gives the activation energy (Ea). A lower activation energy implies a faster reaction rate. This allows for the comparison of competing reaction pathways to predict the major product. For instance, in an electrophilic addition, the pathway that proceeds through the most stable carbocation intermediate would have the lowest activation energy and be the kinetically favored route.
Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time. This is crucial for understanding the properties of this compound in a liquid state or in solution.
Condensed Phase Behavior: MD simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. By simulating a system of many this compound molecules, one can observe how they pack together and move relative to one another.
Intermolecular Interactions: These simulations provide detailed information about the non-covalent interactions between molecules. For this compound, the primary intermolecular forces would be dipole-dipole interactions due to the polar ester groups and weaker van der Waals forces. In the presence of a solvent like water or ethanol, MD can model the formation of hydrogen bonds between the solvent and the carbonyl oxygens of the ester groups, which significantly influences solubility and reactivity. dntb.gov.ua Analysis of the radial distribution function from the simulation can quantify the strength and nature of these solute-solvent interactions. dntb.gov.ua
Advanced Chemical Applications and Derivatization Potential of Ethyl Methyl Pent 2 Ene 1,5 Dioate
Role as a Versatile Synthon in Complex Organic Synthesis
Ethyl methyl pent-2-ene-1,5-dioate possesses multiple reactive sites, positioning it as a potentially versatile synthon, or building block, in the assembly of more complex molecules. The α,β-unsaturated ester moiety makes it a prime candidate for conjugate addition reactions, such as the Michael reaction. In such reactions, a wide array of nucleophiles can be added to the β-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the introduction of diverse functional groups and the construction of intricate carbon skeletons.
The double bond can also participate in pericyclic reactions, most notably the Diels-Alder reaction, where it would act as a dienophile. This [4+2] cycloaddition is a powerful tool for the stereocontrolled synthesis of six-membered rings, a common motif in many natural products and pharmacologically active compounds. The differential reactivity of the ethyl and methyl esters could be exploited for selective transformations, allowing for sequential or orthogonal chemical modifications. For instance, one ester could be selectively hydrolyzed or transesterified while the other remains intact, providing a pathway to dissymmetrical molecules.
Development of Specialized Intermediates for Chemical Synthesis
The inherent functionalities of this compound allow for its conversion into a variety of specialized chemical intermediates. Hydrolysis of the ester groups would yield the corresponding dicarboxylic acid, which can serve as a monomer in polymerization reactions or be converted into other functional groups such as acid chlorides, amides, or nitriles.
Furthermore, the double bond can be subjected to a range of transformations to generate valuable intermediates. Epoxidation would produce a reactive epoxide ring, which can be opened by various nucleophiles to introduce new functionalities. Dihydroxylation would lead to a diol, a common precursor for the synthesis of polyesters and other polymers. Halogenation of the double bond would furnish dihalide derivatives, which are themselves useful intermediates for subsequent substitution and elimination reactions.
Contribution to the Design and Synthesis of Novel Materials
The structure of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials. The presence of two ester groups allows for its incorporation into polyester (B1180765) chains through polycondensation reactions. The double bond within the backbone of the resulting polymer could be utilized for post-polymerization modifications, enabling the tuning of the material's properties. For example, the double bonds could be used for cross-linking to enhance the mechanical strength and thermal stability of the polymer or for the attachment of specific functional moieties to create materials with tailored surface properties.
Exploration in Supramolecular Chemistry and Self-Assembly
While specific research is limited, the amphiphilic nature that could be imparted to derivatives of this compound makes it an interesting candidate for exploration in supramolecular chemistry. By selectively modifying one of the ester groups to introduce a hydrophilic head group while retaining a hydrophobic tail, amphiphilic molecules could be synthesized. Such molecules have the potential to self-assemble in solution to form various supramolecular structures, such as micelles, vesicles, or liquid crystals. The nature of the self-assembled structures would be dependent on the balance between the hydrophilic and hydrophobic portions of the molecule, as well as external conditions such as solvent and temperature. These organized assemblies could find applications in areas such as drug delivery, nanotechnology, and materials science.
Future Research Directions and Uncharted Territories in Ethyl Methyl Pent 2 Ene 1,5 Dioate Chemistry
Exploitation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of α,β-unsaturated esters, the class to which ethyl methyl pent-2-ene-1,5-dioate belongs, has traditionally relied on well-established methods such as the Wittig and Horner-Wadsworth-Emmons reactions. While effective, these methods often suffer from poor atom economy, generating significant stoichiometric byproducts. nih.gov Future research will undoubtedly focus on the development of more efficient and selective catalytic systems.
One promising avenue is the use of boronic acid catalysts, which have been shown to be highly effective in the condensation of aldehydes with ketene (B1206846) dialkyl acetals to produce (E)-α,β-unsaturated esters with high stereoselectivity and yield. nih.gov The application of catalysts like 2,4,5-trifluorophenylboronic acid could offer a more atom-economical route to this compound. nih.gov Furthermore, organocatalysis, employing small organic molecules like proline and its derivatives, has emerged as a powerful tool for various C-C bond-forming reactions, including the synthesis of functionalized α,β-unsaturated carbonyl compounds. wordpress.comorganic-chemistry.org Investigating organocatalytic routes could lead to milder reaction conditions and improved enantioselectivity, which is particularly relevant for creating chiral centers if further modifications are intended.
Another area of interest is the use of transition metal catalysts. For instance, palladium-catalyzed α,β-dehydrogenation of saturated esters presents a direct method for introducing unsaturation. organic-chemistry.org Research into applying such catalytic systems to a precursor of this compound could provide a more direct and efficient synthetic pathway. The development of bifunctional catalysts, which combine a Lewis base and a hydrogen-bond donor, could also offer precise control over the stereochemistry of the double bond. wordpress.com
| Catalyst Type | Potential Advantage for this compound Synthesis | Key Research Focus |
| Boronic Acids | High (E)-stereoselectivity, improved atom economy. nih.gov | Optimization of catalyst structure and reaction conditions. |
| Organocatalysts | Mild reaction conditions, potential for enantioselectivity. wordpress.comorganic-chemistry.org | Design of chiral catalysts for asymmetric synthesis. |
| Transition Metals | Direct dehydrogenation of saturated precursors. organic-chemistry.org | Catalyst screening and development for diester substrates. |
| Bifunctional Catalysts | Precise stereocontrol of the double bond. wordpress.com | Synthesis of novel catalysts with tailored active sites. |
Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Discovery
The traditional, one-at-a-time approach to chemical research is often slow and resource-intensive. The integration of high-throughput experimentation (HTE) and artificial intelligence (AI) offers a paradigm shift in the discovery and optimization of chemical reactions and molecules like this compound.
HTE allows for the rapid screening of a large number of catalysts, solvents, and reaction conditions in parallel, significantly accelerating the identification of optimal synthetic routes. This approach would be invaluable in exploring the vast parameter space for the synthesis of this compound using the novel catalytic systems discussed previously.
Development of Sustainable and Bio-Inspired Synthetic Routes
In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound should prioritize the use of renewable feedstocks and environmentally benign reaction conditions.
A promising approach is to utilize bio-derived platform molecules. Many diacids and diols, which could serve as precursors to this compound, can be produced from the fermentation of biomass. mdpi.com For example, itaconic acid, fumaric acid, and succinic acid are all bio-based chemicals that could potentially be converted into the target molecule through esterification and other transformations. mdpi.com The synthesis of unsaturated polyesters from such bio-derived monomers has already been demonstrated, highlighting the feasibility of this approach. mdpi.com
Bio-inspired catalysis also offers a green alternative to traditional chemical synthesis. Enzymes, for instance, can catalyze reactions with high specificity and efficiency under mild conditions. Exploring enzymatic routes for the synthesis or modification of this compound could lead to more sustainable processes. Additionally, mimicking biological systems, such as the use of Hantzsch esters as mild reducing agents in organocatalytic reactions, aligns with the principles of green chemistry. wordpress.com The development of solvent-free or aqueous reaction media, potentially assisted by techniques like ultrasound, would further enhance the sustainability profile of its synthesis. researchgate.net
| Sustainability Approach | Application to this compound | Potential Benefits |
| Bio-derived Feedstocks | Use of bio-based diacids and alcohols as starting materials. mdpi.com | Reduced reliance on fossil fuels, lower carbon footprint. |
| Enzymatic Catalysis | Enzyme-catalyzed esterification or other modifications. | High selectivity, mild reaction conditions, biodegradable catalysts. |
| Green Solvents | Use of water or solvent-free conditions. researchgate.net | Reduced waste and environmental impact. |
| Bio-inspired Catalysts | Mimicking natural catalytic systems. wordpress.com | Mild and selective transformations. |
Exploration of Unique Reactivity Patterns under Extreme Conditions (e.g., high pressure, photochemistry)
Subjecting molecules to extreme conditions can unlock novel reactivity pathways that are inaccessible under conventional laboratory settings. For this compound, exploring its behavior under high pressure and upon irradiation with light could reveal unique and synthetically useful transformations.
High-pressure chemistry can significantly influence reaction rates and equilibria. For reactions involving a decrease in volume, such as cycloadditions, applying high pressure can lead to increased yields and selectivities. Investigating the Diels-Alder or other cycloaddition reactions of the electron-deficient double bond in this compound under high pressure could lead to the synthesis of complex cyclic structures.
Photochemistry offers another exciting frontier. As an α,β-unsaturated ester, this compound is a chromophore that can be activated by light. nih.gov Irradiation can lead to a variety of photochemical reactions, including E/Z isomerization, [2+2] cycloadditions, and deconjugation. nih.govacs.org The presence of a Lewis acid can alter the photophysical properties of α,β-unsaturated esters, enabling selective excitation and catalytic enantioselective photochemical reactions. nih.gov Furthermore, photoenolization of α,β-unsaturated esters can lead to contra-thermodynamic isomerization to β,γ-alkenyl esters, a transformation that is difficult to achieve through traditional thermal methods. acs.org Studying the photochemistry of this compound could therefore unveil novel rearrangement and isomerization pathways, expanding its synthetic utility.
| Extreme Condition | Potential Reactivity of this compound | Potential Outcomes |
| High Pressure | Acceleration of cycloaddition reactions. | Synthesis of complex cyclic compounds with high efficiency. |
| Photochemistry | E/Z isomerization, [2+2] cycloadditions, deconjugation. nih.govacs.org | Access to novel isomers and cyclic structures. |
| Lewis Acid-Mediated Photochemistry | Enantioselective photochemical reactions. nih.gov | Synthesis of chiral derivatives. |
| Photoenolization | Contra-thermodynamic positional isomerization. acs.org | Formation of β,γ-unsaturated ester isomers. |
Q & A
Q. What are the common synthetic routes for Ethyl methyl pent-2-ene-1,5-dioate?
this compound can be synthesized via a multi-step process. First, vinyl cyclic carbonates undergo copper-catalyzed SN2' allylic borylation or borylmethylation, producing homoallylic or allylic boranes . Subsequent oxidative workup (e.g., H₂O₂/NaOH) yields (E)-configured pent-2-ene-1,5-diol intermediates. These diols are then esterified with ethyl and methyl groups using standard acylating agents (e.g., acetyl chloride derivatives) under controlled conditions. Key considerations include maintaining stereoselectivity during the initial SN2' step and optimizing esterification conditions to avoid side reactions like transesterification.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- NMR Spectroscopy : ¹H NMR confirms the double bond geometry (coupling constant J ~12–16 Hz for trans (E)-configuration) and ester methyl/ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for ester OCH₂). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) and olefinic carbons (δ 120–130 ppm) .
- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C stretch).
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns validate the molecular formula.
- X-ray Crystallography : Resolves absolute configuration and bond lengths, often using SHELX programs for refinement .
Advanced Research Questions
Q. How can stereoselectivity in the synthesis of this compound be optimized?
Stereoselectivity is primarily controlled during the copper-catalyzed SN2' step. Factors include:
- Catalyst Design : Chiral ligands (e.g., Josiphos) or copper salts (e.g., CuI vs. CuOTf) influence enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2' over SN2 pathways.
- Temperature : Lower temperatures (0–25°C) reduce kinetic competition, enhancing (E)-selectivity.
- Substrate Engineering : Bulky substituents on the vinyl cyclic carbonate disfavor Z-isomer formation. Post-synthetic analysis via chiral HPLC or NOESY NMR quantifies stereochemical purity .
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
- Separation : GC (e.g., HP-5 column) or HPLC (C18 reverse-phase) resolves the ester from byproducts like unreacted diols or transesterification products. Internal standards (e.g., methyl benzoate) improve accuracy .
- Detection Limits : Low volatility necessitates derivatization (e.g., silylation) for GC-MS. UV detection (HPLC) at ~210 nm targets the conjugated double bond.
- Matrix Effects : Co-eluting compounds in reaction mixtures require rigorous sample cleanup (e.g., SPE cartridges).
Q. How do computational studies contribute to understanding reaction mechanisms in this compound synthesis?
Density Functional Theory (DFT) calculations model transition states and energy barriers for SN2' pathways. For example:
- Mechanistic Insights : Comparing borylcupration vs. oxidative addition pathways explains regioselectivity .
- Stereochemical Predictions : Calculated dihedral angles and steric maps align with experimental (E)-selectivity outcomes.
- Catalyst Optimization : Virtual screening of ligand libraries identifies candidates for improved enantioselectivity.
Methodological Considerations
Q. How should researchers design experiments to study this compound in Diels-Alder reactions?
- Dienophile Activation : The ester’s electron-withdrawing groups enhance reactivity as a dienophile. Use electron-rich dienes (e.g., 1,3-butadiene derivatives) under thermal (80–120°C) or Lewis acid-catalyzed conditions (e.g., ZnCl₂).
- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR for carbonyl group consumption.
- Product Analysis : X-ray crystallography or NOESY confirms endo/exo selectivity in cycloadducts .
Q. How can researchers address discrepancies in reported yields across synthetic protocols?
- Variable Screening : Design of Experiments (DoE) evaluates factors like catalyst loading, solvent purity, and reaction time .
- Error Analysis : Quantify uncertainties from instrumental methods (e.g., GC calibration curves) and replicate trials .
- Byproduct Identification : LC-MS/MS detects trace impurities (e.g., hydrolyzed diols) that may depress yields.
Data Presentation and Critical Analysis
- Tables : Include processed data (e.g., NMR shifts, GC retention times) in the main text; raw datasets go to appendices .
- Statistical Rigor : Report confidence intervals for yield measurements and use ANOVA for cross-method comparisons .
- Contradictions : If stereoselectivity diverges from literature (e.g., Z-isomer formation), propose mechanistic hypotheses (e.g., solvent polarity effects) and design control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
